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molecular formula C6H8O3 B1229946 2-Propenoic acid, polymer with 2-propenal CAS No. 28349-72-6

2-Propenoic acid, polymer with 2-propenal

Cat. No. B1229946
M. Wt: 128.13 g/mol
InChI Key: ORSLXQZSKCIHDH-UHFFFAOYSA-N
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Patent
US08524216B2

Procedure details

Control drug: (acrylic acid:acrolein (mol)=95:5): 3.25 g freshly distilled acrolein and 79.27 g freshly distilled acrylic acid were added into a three-port flask with 520 ml absolute methanol, purged with nitrogen, 4.74 g benzoyl peroxide was added, and the solution was stirred and heated to reflux under nitrogen for 50 h. The reaction solution became a yellowish viscous liquid, which was dried under vacuum at 50-100° C. for 24 hours to form poly (acrolein-acrylic acid) named A3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].C(C=C)=O>CO>[CH:1]([CH:2]=[CH2:3])=[O:4].[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
520 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen, 4.74 g benzoyl peroxide
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 50 h
Duration
50 h
CUSTOM
Type
CUSTOM
Details
was dried under vacuum at 50-100° C. for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=C.C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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